3-Chloro-N-((3,4-dihydro-2h-pyran-2-yl)methyl)-4-methoxyaniline
Description
3-Chloro-N-((3,4-dihydro-2H-pyran-2-yl)methyl)-4-methoxyaniline is a secondary amine featuring a 3-chloro-4-methoxyaniline backbone substituted with a (3,4-dihydro-2H-pyran-2-yl)methyl group at the nitrogen atom.
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
3-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-4-methoxyaniline |
InChI |
InChI=1S/C13H16ClNO2/c1-16-13-6-5-10(8-12(13)14)15-9-11-4-2-3-7-17-11/h3,5-8,11,15H,2,4,9H2,1H3 |
InChI Key |
JVSDQXLOXLZNBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCC=CO2)Cl |
Origin of Product |
United States |
Biological Activity
3-Chloro-N-((3,4-dihydro-2H-pyran-2-yl)methyl)-4-methoxyaniline is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro-substituted aniline structure with a methoxy group and a 3,4-dihydro-2H-pyran moiety. Its molecular formula is C12H14ClN1O2, and it has a molecular weight of approximately 239.70 g/mol. The presence of the chloro and methoxy groups significantly influences its biological activity.
Anticancer Properties
Compounds containing the quinazoline and pyran rings have been extensively studied for their anticancer properties. For example, several derivatives have shown significant inhibition against cancer cell lines with IC50 values in the nanomolar range . The structural activity relationship (SAR) analysis indicates that modifications at the aniline position can lead to enhanced binding affinity to targets such as the epidermal growth factor receptor (EGFR), which is crucial in cancer progression .
| Compound | Activity | IC50 (nM) | Reference |
|---|---|---|---|
| 3-Chloro-N-(4-fluorophenyl)aniline | EGFR Inhibition | 7 - 9.3 | |
| N-(3-chloro-4-methoxyphenyl) derivatives | Antiparasitic | EC50 < 100 |
The mechanisms underlying the biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of parasites and cancer cells.
- Receptor Binding : The presence of chloro and methoxy groups enhances binding to specific receptors, such as EGFR, leading to downstream effects that inhibit cell proliferation.
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through various signaling pathways.
Case Studies
While direct studies on this specific compound are scarce, analogous compounds provide insights into its potential applications:
- Antiparasitic Effects : A study highlighted the effectiveness of structurally related compounds against Leishmania species, showing EC50 values as low as 0.025 μM for certain derivatives .
- Anticancer Efficacy : Another investigation into quinazoline derivatives indicated strong anticancer activity with IC50 values ranging from 1.35 to 8.83 μM across various cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in the N-substituent, aryl substituents, or backbone functionalization (Table 1).
Table 1: Structural and Property Comparison
*Calculated based on molecular formula.
Functional Implications
- Dihydropyran vs. Cyclopropane Substituents : The dihydropyran group in the target compound likely confers better aqueous solubility compared to the cyclopropylmethyl analog due to the oxygen atom’s polarity. However, the cyclopropane’s rigidity might enhance binding specificity in hydrophobic pockets .
- Fluorinated vs.
- Steric Effects: Bulky groups like isopropylphenoxy () may hinder intermolecular interactions, reducing bioavailability compared to smaller substituents like dihydropyran-methyl .
Research and Application Insights
- Biological Activity : While explicit data are unavailable, the chloro-methoxyaniline backbone is common in antimicrobial and kinase inhibitor scaffolds. The dihydropyran-methyl group’s balance of polarity and flexibility could optimize pharmacokinetics .
- Supplier Landscape: Limited commercial availability (e.g., only 1–3 suppliers for analogs in –3) suggests these compounds are niche intermediates, often synthesized on-demand for research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
